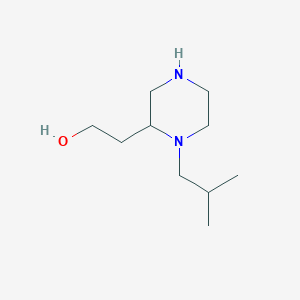

2-(1-Isobutylpiperazin-2-yl)ethanol

Description

Properties

IUPAC Name |

2-[1-(2-methylpropyl)piperazin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-9(2)8-12-5-4-11-7-10(12)3-6-13/h9-11,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAAOOJKIVHSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCNCC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol

This guide provides a comprehensive technical overview of the methodologies and analytical strategies for the structural elucidation and characterization of 2-(1-Isobutylpiperazin-2-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational analytical principles with practical, field-proven insights to ensure both scientific rigor and practical applicability.

Introduction

2-(1-Isobutylpiperazin-2-yl)ethanol is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The structural complexity of this molecule, featuring a chiral center at the C-2 position of the piperazine ring and an isobutyl group on one nitrogen and a hydroxyethyl group on the other, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will detail the logical flow of analysis, from fundamental property determination to advanced spectroscopic techniques, providing the causality behind experimental choices and self-validating protocols.

Physicochemical Properties and Initial Characterization

A foundational step in the analysis of any novel compound is the determination of its basic physicochemical properties. These parameters provide initial confirmation of the compound's identity and purity. For 2-(1-Isobutylpiperazin-2-yl)ethanol, often supplied as a dihydrochloride salt to improve solubility and stability, these initial assessments are crucial.

| Property | Expected Value/Observation | Significance & Rationale |

| Molecular Formula | C10H22N2O | Derived from the chemical structure. |

| Molecular Weight | 186.30 g/mol (free base) | A fundamental parameter for all subsequent mass-based analyses. |

| CAS Number | 1049750-12-0 (dihydrochloride) | A unique identifier for the specific chemical substance. |

| Appearance | White to off-white solid | Typical for many small organic molecules, especially salts. |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The presence of the hydroxyl group and the amine functionalities, particularly when protonated as a salt, enhances polarity and solubility in polar solvents. This is a critical consideration for sample preparation in various analytical techniques. |

| Melting Point | Variable; dependent on purity and salt form. | A sharp melting point is indicative of high purity. Broad melting ranges can suggest the presence of impurities or a mixture of isomers. |

Chromatographic Analysis for Purity and Separation

Chromatography is indispensable for assessing the purity of 2-(1-Isobutylpiperazin-2-yl)ethanol and for isolating it from reaction mixtures or impurities. The choice of chromatographic technique is dictated by the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile, polar compounds like the target molecule. A reverse-phase method is typically employed.

Protocol: HPLC-DAD Analysis

-

Column Selection: A C18 column is a robust starting point due to its versatility in retaining a wide range of organic molecules.

-

Mobile Phase: A gradient elution is often necessary for samples with multiple components. A typical mobile phase would consist of:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape by ion-pairing with the basic nitrogens).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B allows for the elution of compounds with varying polarities.

-

Detection: A Diode-Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths. While the piperazine core lacks a strong chromophore, it will exhibit some UV absorbance at lower wavelengths (around 200-220 nm).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility of the analyte is a key consideration. While 2-(1-Isobutylpiperazin-2-yl)ethanol has some volatility, derivatization is often employed to improve its thermal stability and chromatographic behavior.[1]

Protocol: GC-MS Analysis

-

Derivatization: Silylation of the hydroxyl group and any secondary amines with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will increase volatility and reduce peak tailing.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is generally suitable.[1]

-

Injector and Oven Program: An injector temperature of 250°C is typical. The oven temperature should be programmed to ramp up to effectively separate the components.

-

Mass Spectrometry Detection: Electron ionization (EI) is commonly used, providing reproducible fragmentation patterns for structural elucidation.

Spectroscopic Elucidation of the Chemical Structure

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within 2-(1-Isobutylpiperazin-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for a complete analysis.

Sample Preparation for NMR

-

Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.65 | t | 2H | -CH₂-OH | Protons adjacent to the hydroxyl group, typically deshielded. The triplet arises from coupling to the adjacent CH₂ group. |

| ~2.9 - 2.2 | m | 9H | Piperazine ring protons and -N-CH₂-CH(CH₃)₂ | A complex multiplet region due to the overlapping signals of the piperazine ring protons and the methylene protons of the isobutyl group. |

| ~2.75 | t | 2H | -CH₂-CH₂-OH | Protons adjacent to the piperazine ring, coupled to the CH₂-OH protons. |

| ~2.10 | d | 2H | -N-CH₂-CH(CH₃)₂ | The methylene protons of the isobutyl group, appearing as a doublet due to coupling with the adjacent methine proton. |

| ~1.80 | m | 1H | -CH(CH₃)₂ | The methine proton of the isobutyl group, split by the adjacent methylene and methyl protons. |

| ~0.90 | d | 6H | -CH(CH₃)₂ | The two equivalent methyl groups of the isobutyl group, appearing as a doublet due to coupling with the methine proton. |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~60.5 | -CH₂-OH | Carbon attached to the electron-withdrawing oxygen atom. |

| ~58.0 | -CH₂-CH₂-OH | Carbon of the ethanol substituent attached to the piperazine ring. |

| ~60-45 | Piperazine ring carbons | A series of signals corresponding to the carbons of the piperazine ring. The exact shifts are sensitive to the conformation and substitution pattern. |

| ~67.0 | -N-CH₂-CH(CH₃)₂ | The methylene carbon of the isobutyl group attached to the nitrogen. |

| ~28.0 | -CH(CH₃)₂ | The methine carbon of the isobutyl group. |

| ~20.5 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isobutyl group. |

Advanced NMR Techniques

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships, for instance, between the protons of the hydroxyethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, which is crucial for confirming the connectivity of the isobutyl and hydroxyethyl groups to the piperazine ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, aiding in conformational analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.[1] Electrospray ionization (ESI) is well-suited for this polar molecule, typically observing the protonated molecular ion [M+H]⁺.

Expected ESI-MS Data

| m/z | Ion |

| 187.1808 | [M+H]⁺ (Calculated for C₁₀H₂₃N₂O⁺: 187.1805) |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for N-substituted piperazines involve cleavage of the C-N bonds of the piperazine ring and the substituents.[2]

Expected Fragmentation Pattern

-

Loss of the isobutyl group: A neutral loss of 56 Da, corresponding to isobutylene, is a likely fragmentation pathway.

-

Cleavage of the hydroxyethyl group: Loss of the hydroxyethyl group (45 Da) can occur.

-

Ring opening of the piperazine: Characteristic fragments corresponding to the opened piperazine ring are also expected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 (broad) | O-H | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1470-1450 | C-H | Bending |

| 1150-1050 | C-N and C-O | Stretching |

Integrated Analytical Workflow

A logical and efficient workflow is critical for the comprehensive analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol.

Caption: Integrated workflow for the analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol.

Conclusion

The structural analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol requires a synergistic application of chromatographic and spectroscopic techniques. By following a logical workflow, from initial physicochemical characterization and purity assessment to detailed structural elucidation by NMR, MS, and FT-IR, researchers can achieve an unambiguous confirmation of the compound's identity and quality. The protocols and expected data presented in this guide serve as a robust framework for the analysis of this and structurally related piperazine derivatives, ensuring scientific integrity and facilitating drug development efforts.

References

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.

- ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.

- 2-(1-isobutyl-2-piperazinyl)ethanol dihydrochloride | 1049750-12-0 - Sigma-Aldrich.

Sources

2-(1-Isobutylpiperazin-2-yl)ethanol CAS number and chemical identifiers

This guide provides a comprehensive technical overview of 2-(1-Isobutylpiperazin-2-yl)ethanol, a substituted piperazine derivative. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical identity, synthesis, potential applications, and safe handling procedures.

Core Compound Identification and Properties

2-(1-Isobutylpiperazin-2-yl)ethanol is an asymmetrically substituted piperazine. The presence of both a C-substituted ethanol group and an N-substituted isobutyl group makes it a chiral compound with interesting potential in medicinal chemistry. While information on the free base is limited, its dihydrochloride salt is commercially available and better characterized.

Chemical Identifiers and Properties

| Identifier | Value | Source |

| Compound Name | 2-(1-Isobutylpiperazin-2-yl)ethanol | - |

| CAS Number (Free Base) | Not Found | - |

| Salt Form | 2-(1-isobutyl-2-piperazinyl)ethanol dihydrochloride | |

| CAS Number (Dihydrochloride) | 1049750-12-0 | |

| Molecular Formula (Free Base) | C10H22N2O | |

| Molecular Weight (Free Base) | 186.29 g/mol | [1] |

| Molecular Formula (Dihydrochloride) | C10H24Cl2N2O | |

| Molecular Weight (Dihydrochloride) | 259.22 g/mol | |

| InChI Key (Free Base) | CUMMJBSOGRDKNI-UHFFFAOYSA-N | |

| Physical Form (Dihydrochloride) | Solid | |

| Purity (Typical Commercial) | ≥95% | |

| Storage Temperature | Room Temperature |

Synthesis and Methodologies

The synthesis of unsymmetrically substituted piperazines like 2-(1-Isobutylpiperazin-2-yl)ethanol presents a challenge due to the similar reactivity of the two nitrogen atoms in the piperazine ring.[2] A common and effective strategy involves a protecting group approach to ensure selective functionalization. Below is a proposed, logical synthetic pathway.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a commercially available, C-functionalized piperazine precursor. A plausible route would involve the initial protection of one nitrogen atom, followed by the introduction of the isobutyl group, and subsequent deprotection.

Caption: Proposed synthetic workflow for 2-(1-Isobutylpiperazin-2-yl)ethanol.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Boc Protection of 2-(Piperazin-2-yl)ethanol

-

Dissolve 2-(piperazin-2-yl)ethanol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 equivalents), to the solution and cool the mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate.

Causality: The use of a tert-butoxycarbonyl (Boc) protecting group is a standard and effective method to temporarily block one of the nitrogen atoms of the piperazine ring, allowing for selective alkylation of the other nitrogen.[2]

Step 2: N-Alkylation with Isobutyl Bromide

-

Dissolve the Boc-protected piperazine from Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Add isobutyl bromide (1.2-1.5 equivalents) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield tert-butyl 4-isobutyl-2-(2-hydroxyethyl)piperazine-1-carboxylate.

Causality: This step introduces the isobutyl group onto the unprotected nitrogen atom. The choice of a polar aprotic solvent facilitates the SN2 reaction, and the inorganic base neutralizes the hydrobromic acid formed.

Step 3: Deprotection to Yield the Final Product

-

Dissolve the product from Step 2 in a suitable solvent like dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the removal of the Boc group by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is desired, trituration with diethyl ether may be performed to precipitate the product. For the free base, a basic workup would be necessary.

Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group, yielding the desired final product.

Potential Biological Significance and Applications

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3][4] These compounds are known to interact with various biological targets, particularly in the central nervous system (CNS).

Potential Therapeutic Areas:

-

Antipsychotics and Antidepressants: Many piperazine derivatives exhibit activity at dopamine and serotonin receptors, making them candidates for treating psychiatric disorders.[3]

-

Anticancer Agents: Some piperazine-containing compounds have shown antiproliferative effects on various cancer cell lines.[4]

-

Antimicrobial and Antifungal Agents: The piperazine nucleus is a component of several antibacterial and antifungal drugs.[5]

-

Antiviral Activity: Certain piperazine derivatives have been investigated for their potential antiviral properties.[4]

Analytical Characterization

A comprehensive analysis is crucial for confirming the structure and purity of synthesized 2-(1-Isobutylpiperazin-2-yl)ethanol.

Analytical Techniques

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the isobutyl group (methyl and methine protons), the piperazine ring protons (complex multiplets), and the ethanol side chain (methylene and hydroxyl protons). The integration of these signals should correspond to the number of protons in each environment. |

| ¹³C NMR | Distinct signals for each carbon atom in the isobutyl group, the piperazine ring, and the ethanol side chain. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free base (C10H22N2O) or its protonated form. Fragmentation patterns would likely show losses of the isobutyl group, the ethanol side chain, or parts of the piperazine ring.[6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak in the chromatogram (for a pure sample) with a corresponding mass spectrum that can be used for identification.[7] |

| High-Performance Liquid Chromatography (HPLC) | Can be used for purity assessment, with a suitable column and mobile phase.[7] |

Safety and Handling

Detailed toxicological data for 2-(1-Isobutylpiperazin-2-yl)ethanol is not available. Therefore, it should be handled with the care appropriate for a novel chemical entity. General safety precautions for handling piperazine derivatives should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8][11]

Conclusion

2-(1-Isobutylpiperazin-2-yl)ethanol is a chiral, asymmetrically substituted piperazine with potential as a building block in drug discovery and development. While detailed information on this specific compound is limited, its synthesis can be achieved through established methods for creating unsymmetrical piperazines. Its structural similarity to other pharmacologically active piperazine derivatives suggests potential applications in various therapeutic areas. As with any novel chemical, it should be handled with appropriate safety precautions. Further research is needed to fully elucidate its chemical, physical, and biological properties.

References

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Ten, A., Koizhaiganova, R., Bissenbay, D., & Yu, V. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

-

Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

-

National Criminal Justice Reference Service. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

-

Sikorska, M., & Wiergowski, M. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

-

MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

Magriotis, P. A. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

- Google Patents. (n.d.).

-

New Jersey Department of Health. (n.d.). Hazard Summary - Piperazine. [Link]

-

Williams, R. M., et al. (1987). Divergent, generalized synthesis of unsymmetrically substituted 2,5-piperazinediones. Journal of the American Chemical Society, 109(15), 4682–4684. [Link]

-

ResearchGate. (n.d.). Synthetic approaches to unsymmetrical N,N′‐disubstituted piperazines.... [Link]

-

National Institutes of Health. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. [Link]

-

ResearchGate. (2025, August 6). Piperazine: the molecule of diverse pharmacological importance. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

-

National Institutes of Health. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

- Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. [Link]

-

NIST. (n.d.). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. [Link]

- Google Patents. (n.d.). Synthesis method for piperitone.

- Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

PrepChem. (2018, August 6). Preparation of isobutyl chloride (1-chloro-2-methylpropane). [Link]

Sources

- 1. 34581-19-6|2-(4-Isobutylpiperazin-1-yl)ethanol|BLD Pharm [bldpharm.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties[v1] | Preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Molecular weight and formula of isobutylpiperazine ethanol derivatives

Title: Technical Guide: Molecular Characterization and Synthetic Architecture of 2-(4-Isobutylpiperazin-1-yl)ethanol Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 2-(4-isobutylpiperazin-1-yl)ethanol , a critical pharmacophore used in the synthesis of diverse pharmaceutical agents, including antimicrobial, antihistaminic, and antipsychotic drugs. Beyond basic molecular weight and formula, this document details the synthetic logic, impurity profiling (specifically nitrosamine risk assessment), and physicochemical properties that make this scaffold a "privileged structure" in medicinal chemistry.

Part 1: Chemo-informatics & Structural Characterization[1][2]

The core molecule, 2-(4-isobutylpiperazin-1-yl)ethanol , functions as a bifunctional building block. It combines a lipophilic isobutyl tail (enhancing membrane permeability) with a hydrophilic hydroxyethyl head (improving solubility and providing a handle for further conjugation).

Table 1: Molecular Identity & Physicochemical Profile

| Property | Value / Description | Technical Note |

| Chemical Name | 2-(4-isobutylpiperazin-1-yl)ethanol | Systematic IUPAC nomenclature. |

| CAS Number | 34581-19-6 | Primary identifier for the free base. |

| Molecular Formula | C₁₀H₂₂N₂O | High H/C ratio indicates significant saturation (sp³ character). |

| Molecular Weight | 186.29 g/mol | Calculated using standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999). |

| Monoisotopic Mass | 186.1732 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |

| LogP (Predicted) | 0.8 – 1.2 | Moderately lipophilic; ideal for blood-brain barrier (BBB) penetration optimization. |

| pKa (Basic N) | ~7.8 and ~3.5 | The N4 (isobutyl) is more basic than the N1 (ethanol) due to inductive effects. |

| SMILES | CC(C)CN1CCN(CCO)CC1 | Useful for chemo-informatic database queries. |

Part 2: Synthetic Architecture & Causality

The synthesis of isobutylpiperazine ethanol derivatives typically follows two primary routes. The choice of route depends on scale (industrial vs. medicinal chemistry lab) and the availability of precursors.

Route A: Ethoxylation (Industrial Preferred)

-

Mechanism: Nucleophilic ring opening of ethylene oxide by 1-isobutylpiperazine.

-

Causality: This route is preferred for large-scale manufacturing due to atom economy (100% incorporation of atoms) and the avoidance of halogenated waste.

-

Critical Control Point: The reaction is exothermic. Temperature control (<60°C) is vital to prevent polymerization of ethylene oxide or over-alkylation.

Route B: Alkylation (Laboratory Scale)

-

Mechanism: S_N2 nucleophilic substitution using 2-chloroethanol or 2-bromoethanol.

-

Causality: Used in research labs where handling gaseous ethylene oxide is hazardous or impractical.

-

Critical Control Point: Requires an inorganic base (e.g., K₂CO₃) to scavenge the acid byproduct.

Visualization: Synthetic Pathways

The following diagram illustrates the synthetic logic and potential impurity formation (N-oxides or bis-alkylated byproducts).

Caption: Comparative synthetic pathways for C₁₀H₂₂N₂O generation, highlighting the divergence between industrial ethoxylation and laboratory alkylation.

Part 3: Analytical Characterization & Self-Validating Protocols

To ensure the integrity of the synthesized derivative, a self-validating analytical workflow is required. This section details the specific signals and methods used to confirm identity and purity.

Proton NMR (¹H-NMR) Validation

-

Solvent: CDCl₃ or DMSO-d₆.

-

Diagnostic Signals:

-

Isobutyl Doublet: δ ~0.85 ppm (6H, d, -CH(CH ₃)₂). Distinctive signature of the isobutyl group.

-

Piperazine Core: δ 2.3–2.6 ppm (8H, m, ring protons). Broadening may occur due to ring flipping; heating the sample can sharpen these peaks.

-

Ethanol Side Chain: Two triplets at δ ~2.5 ppm (N-CH ₂) and δ ~3.6 ppm (O-CH ₂).

-

-

Self-Validation: The integration ratio between the isobutyl methyls (6H) and the ethanol methylene (2H) must be exactly 3:1 . Any deviation indicates impurity or incomplete reaction.

Impurity Profiling: The Nitrosamine Risk

Given the secondary amine precursors, Nitrosamine formation (e.g., N-nitroso-isobutylpiperazine) is a critical regulatory concern (ICH M7 guidelines).

-

Risk Factor: Presence of nitrites (in water or reagents) under acidic conditions.

-

Detection: LC-MS/MS in MRM (Multiple Reaction Monitoring) mode is required for ppm-level detection.

Detailed Experimental Protocol (HPLC Purity Check)

Objective: Quantify the purity of the isolated ethanol derivative.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Ammonium Formate in Water (pH 9.0). Note: High pH is crucial to keep the basic piperazine unprotonated for better peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (low wavelength required due to lack of conjugation).

-

Flow Rate: 1.0 mL/min.[1]

Visualization: Analytical Workflow

Caption: Step-wise analytical decision tree ensuring structural identity and regulatory safety compliance.

Part 4: Pharmaceutical Applications & Rationale[4][5]

1. Pharmacophore Modulation (LogP & Solubility) The addition of the ethanol group to isobutylpiperazine lowers the LogP compared to the dialkyl analog, improving aqueous solubility while maintaining sufficient lipophilicity for membrane permeation. This balance is critical for CNS-active drugs where the piperazine ring acts as a linker.

2. Antimicrobial & Antipsychotic Intermediates Piperazine ethanol derivatives are frequent intermediates in the synthesis of:

-

Rifamycin derivatives: Used to modify the solubility profile of rifampicin-class antibiotics.

-

Phenothiazines: The ethanol tail serves as a nucleophile to attach the piperazine ring to the tricyclic core of antipsychotic agents.

3. Surfactant & Corrosion Inhibition Beyond pharma, the amphiphilic nature of C₁₀H₂₂N₂O (hydrophobic isobutyl + hydrophilic ethanol) allows it to function as a surfactant or a corrosion inhibitor in industrial formulations, often protecting ferrous metals in acidic environments.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 252237 (Related Nitrosamine Structure & Physicochemical Data). Retrieved from [Link]

-

MDPI (2024). Chain Extension of Piperazine in Ethanol: Synthesis and Medicinal Chemistry Applications. Molecules, 29(15). Retrieved from [Link]

-

NIST Chemistry WebBook. N-Nitroso-N-alkylamine Derivatives: Mass Spectral Data. Retrieved from [Link]

Sources

The Pharmacophore Potential of 2-(1-Isobutylpiperazin-2-yl)ethanol: A Technical Guide for Medicinal Chemists

This guide provides an in-depth exploration of the pharmacophoric potential of the novel chemical entity, 2-(1-Isobutylpiperazin-2-yl)ethanol. As a derivative of the well-established piperazine scaffold, this molecule presents a compelling starting point for drug discovery campaigns targeting a range of therapeutic areas. We will dissect its structural attributes, propose a hypothetical pharmacophore model, and outline a comprehensive, field-proven workflow for elucidating its biological activity and advancing it through the early stages of medicinal chemistry optimization.

Part 1: Deconstructing the Core Scaffold: Why Piperazine?

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms within the six-membered ring can be readily substituted, allowing for precise modulation of a molecule's three-dimensional structure, lipophilicity, and metabolic stability.[1] Furthermore, at physiological pH, one or both nitrogen atoms can be protonated, enabling crucial ionic interactions with biological targets.[3]

This inherent versatility has led to the development of numerous blockbuster drugs incorporating the piperazine motif, spanning a wide array of therapeutic classes including antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), anxiolytics (e.g., buspirone), and anti-infectives (e.g., ciprofloxacin).[1][4] The success of these compounds underscores the potential of novel piperazine derivatives like 2-(1-Isobutylpiperazin-2-yl)ethanol to engage with a variety of biological targets.

Part 2: Structural Analysis of 2-(1-Isobutylpiperazin-2-yl)ethanol

A thorough understanding of the structural features of 2-(1-Isobutylpiperazin-2-yl)ethanol is fundamental to appreciating its pharmacophoric potential. The molecule, with the CAS number 1049750-12-0 for its dihydrochloride salt, is composed of three key fragments: the piperazine core, an N-isobutyl substituent, and a 2-hydroxyethyl group at the C2 position.

-

The Piperazine Core: As previously discussed, this central ring system provides a robust framework. The two nitrogen atoms offer opportunities for hydrogen bonding and can act as proton acceptors or, when protonated, as hydrogen bond donors.[3] The chair conformation of the piperazine ring also imparts a defined three-dimensional geometry, which is critical for specific interactions with a target's binding site.[5]

-

The N-Isobutyl Group: This lipophilic substituent is likely to engage in van der Waals or hydrophobic interactions within a binding pocket. The branched nature of the isobutyl group may offer a degree of conformational restriction compared to a linear alkyl chain, potentially enhancing binding affinity and selectivity.

-

The 2-Hydroxyethyl Group: The terminal hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. Its presence can significantly influence the molecule's solubility and its ability to form specific interactions with polar residues in a target protein. The ethanolamine moiety is a common feature in many biologically active compounds.

Part 3: A Proposed Pharmacophore Model

Based on established pharmacophore models for other piperazine-containing compounds, we can hypothesize a preliminary model for 2-(1-Isobutylpiperazin-2-yl)ethanol. This model will serve as a foundational roadmap for virtual screening and initial biological assays.

Key Pharmacophoric Features:

-

One Hydrogen Bond Donor (HBD): The terminal hydroxyl group of the 2-hydroxyethyl substituent.

-

One or Two Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the piperazine ring and the oxygen of the hydroxyl group.

-

One Positive Ionizable (PI) Feature: The nitrogen atom of the piperazine ring, which is likely to be protonated at physiological pH.[3]

-

One Hydrophobic (H) Feature: The isobutyl group.

This combination of features suggests potential interactions with a variety of receptor types, particularly those with binding sites that accommodate both polar and non-polar functionalities. For instance, G-protein coupled receptors (GPCRs) and certain enzyme classes often possess such binding pockets.

Caption: A hypothetical pharmacophore model for 2-(1-Isobutylpiperazin-2-yl)ethanol.

Part 4: A Comprehensive Workflow for Pharmacophore Validation and Lead Discovery

The following section outlines a detailed, multi-step workflow designed to systematically evaluate the pharmacophoric potential of 2-(1-Isobutylpiperazin-2-yl)ethanol, validate our hypothetical model, and identify potential biological targets.

In Silico Target Prediction and Virtual Screening

The initial phase of our investigation will leverage computational methods to narrow the field of potential biological targets.

Protocol 1: Reverse Pharmacophore-Based Virtual Screening

-

Pharmacophore Model Generation: Utilize the hypothetical pharmacophore model of 2-(1-Isobutylpiperazin-2-yl)ethanol as a query.

-

Database Selection: Screen this pharmacophore against a database of protein structures (e.g., the Protein Data Bank - PDB) that have been pre-processed to identify potential binding sites.

-

Hit Identification: Identify proteins whose binding sites can accommodate the query pharmacophore.

-

Target Prioritization: Rank the identified protein "hits" based on scoring functions that estimate the goodness of fit. Further prioritize targets based on their known involvement in disease pathways and their "druggability."

Caption: Workflow for in silico target prediction.

Chemical Synthesis

While 2-(1-Isobutylpiperazin-2-yl)ethanol is commercially available, a robust and scalable synthetic route is essential for producing analogs for structure-activity relationship (SAR) studies. A potential retrosynthetic approach is outlined below, drawing from known methods for synthesizing substituted piperazines.[6]

Protocol 2: Proposed Synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol

-

Starting Material: Commercially available 2-(piperazin-2-yl)ethanol.

-

N-Alkylation: React 2-(piperazin-2-yl)ethanol with isobutyraldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, via reductive amination to selectively install the isobutyl group on the N1 nitrogen.

-

Purification: Purify the final product using column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Biological Evaluation

With a panel of prioritized targets from the in silico screening and a reliable synthetic route, the next step is to perform in vitro assays to confirm biological activity.

Protocol 3: Initial In Vitro Screening

-

Assay Selection: For each prioritized target, select a suitable in vitro assay. This could be a radioligand binding assay for receptors, an enzymatic activity assay, or a cell-based functional assay.

-

Compound Preparation: Prepare a stock solution of 2-(1-Isobutylpiperazin-2-yl)ethanol in a suitable solvent (e.g., DMSO).

-

Assay Execution: Perform the assays at a single high concentration of the test compound (e.g., 10 µM) to identify initial hits.

-

Hit Confirmation: For any targets where significant activity is observed, perform dose-response experiments to determine potency (e.g., IC50 or EC50 values).

| Target Class | Example Assay | Primary Endpoint |

| GPCR | Radioligand Binding Assay | Ki (inhibition constant) |

| Kinase | Enzymatic Activity Assay | IC50 (half-maximal inhibitory concentration) |

| Ion Channel | Electrophysiology (Patch Clamp) | IC50 or EC50 |

| Transporter | Uptake Assay | IC50 |

Structure-Activity Relationship (SAR) Studies

Once a confirmed biological target is identified, a focused SAR study will be initiated to optimize the potency, selectivity, and pharmacokinetic properties of the initial hit compound.

Protocol 4: Analog Synthesis and Evaluation

-

Analog Design: Systematically modify the three key regions of the 2-(1-Isobutylpiperazin-2-yl)ethanol scaffold:

-

N-Isobutyl Group: Vary the size, branching, and lipophilicity of this substituent.

-

2-Hydroxyethyl Group: Modify the linker length, replace the hydroxyl group with other functional groups (e.g., amide, sulfonamide), or explore different stereochemistries.

-

Piperazine Ring: Introduce substituents on the carbon atoms of the piperazine ring.

-

-

Synthesis and Testing: Synthesize a library of analogs and evaluate them in the validated in vitro assay to build a comprehensive SAR profile.[7][8]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermodynamic Stability Assessment: 2-(1-Isobutylpiperazin-2-yl)ethanol

The following technical guide details the thermodynamic stability profile of 2-(1-Isobutylpiperazin-2-yl)ethanol , a specialized C-substituted piperazine intermediate.

This guide is structured to provide a predictive stability framework, experimental validation protocols, and mechanistic degradation insights, addressing the specific steric and electronic environment of the 1,2-disubstituted piperazine core.

Executive Technical Summary

Compound Identity: 2-(1-Isobutylpiperazin-2-yl)ethanol (CAS: 1049750-12-0 for 2HCl salt) Core Stability Challenge: The 1,2-disubstitution pattern introduces steric strain between the N1-isobutyl group and the C2-hydroxyethyl tail.[1][2] While the piperazine ring is kinetically robust, this specific regiochemistry creates a "hotspot" for oxidative susceptibility and conformational locking, distinguishing it from the more common 1,4-substituted analogs.

Thermodynamic Profile Snapshot: | Parameter | Predicted/Observed Status | Critical Implication | | :--- | :--- | :--- | | Physical State (Free Base) | Viscous Liquid / Low-MP Solid | Prone to hygroscopicity; requires storage under inert gas.[1][2] | | Physical State (2HCl Salt) | Crystalline Solid (MP > 180°C) | Thermodynamically preferred for long-term storage.[2] | | pKa (Predicted) | N4 ≈ 9.6 | N1 ≈ 5.1 | N1 basicity is suppressed by steric bulk and inductive effect of the C2-ethanol.[2] | | Primary Degradation | N-Oxidation (N1 & N4) | Occurs rapidly in solution if sparging is omitted.[1][2] | | Secondary Degradation | Alcohol Oxidation | Conversion of C2-ethanol to acetaldehyde/acetic acid derivatives under radical stress.[1][2] |

Structural Thermodynamics & Molecular Modeling

To understand the stability, we must analyze the internal energy landscape of the molecule.

The 1,2-Steric Clash

Unlike 1-piperazineethanol (N-substituted), this compound carries the ethanol chain on the C2 carbon , immediately adjacent to the N1-isobutyl group.[1][2]

-

Conformational Locking: The bulky isobutyl group at N1 and the hydroxyethyl group at C2 force the piperazine ring into a specific chair conformation to minimize 1,2-diaxial interactions.

-

Entropic Penalty: This rigidity reduces the entropic stability of the free base, making it more likely to crystallize as a salt where ionic lattice forces override steric repulsion.

Electronic Distribution (pKa Modulation)

The thermodynamic stability in solution is governed by the ionization state.

-

N4 (Secondary Amine): Highly basic and nucleophilic. It is the primary site for protonation and reaction with electrophiles (e.g., CO2, aldehydes).

-

N1 (Tertiary Amine): The basicity is lowered by the electron-withdrawing nature of the adjacent oxygen (via the ethyl linker) and steric hindrance.[2]

Mechanistic Degradation Pathways

The following Graphviz diagram details the stress-induced degradation cascades.[2] The "Red" paths indicate high-risk thermodynamic instabilities.[1][2]

Figure 1: Mechanistic degradation map highlighting the susceptibility of the N-oxide route and thermal ring instability.[2]

Oxidative Instability (The N-Oxide Trap)

Tertiary amines with alpha-hydrogens (like the isobutyl group at N1) are thermodynamically prone to oxidation by atmospheric oxygen, forming N-oxides.[1][2]

-

Mechanism: Radical abstraction of the

-proton on the isobutyl group, followed by oxygen insertion. -

Consequence: N-oxides are often less stable and can undergo Cope elimination upon heating, leading to fragmentation (dealkylation).[2]

Thermal Dehydration

The C2-ethanol tail presents a risk of intramolecular dehydration.[2] Under acidic conditions and high heat (>100°C), the hydroxyl group can eliminate to form a vinyl group. This is thermodynamically driven by the increase in entropy (release of water), though kinetically slow without a catalyst.

Experimental Validation Protocols

Protocol A: Accelerated Stability Stress Testing (ASST)

Do not rely on standard shelf-life data.[1][2] Perform this forced degradation study.

Step-by-Step Methodology:

-

Preparation: Dissolve the compound (1 mg/mL) in acetonitrile/water (50:50).

-

Oxidative Stress: Add 0.1% Hydrogen Peroxide (

).[2] Incubate at 40°C for 4 hours. -

Hydrolytic Stress: Adjust aliquots to pH 2 (0.1N HCl) and pH 12 (0.1N NaOH). Heat to 60°C for 12 hours.

-

Rationale: Tests the robustness of the piperazine ring and the C2-ethanol linkage.

-

-

Analysis: Analyze via UPLC-MS/MS.

Protocol B: Differential Scanning Calorimetry (DSC) for Polymorph Screening

If working with the solid salt form, thermodynamic stability is defined by the crystal lattice energy.

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

-

Cycle: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Interpretation:

Formulation & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity.

| Variable | Recommendation | Scientific Rationale |

| Storage pH | Maintain pH < 6.0 | Protonation of N1/N4 stabilizes the amine against oxidation (lone pair unavailability).[1][2] |

| Atmosphere | Argon or Nitrogen Overlay | Prevents formation of N-oxides and absorption of atmospheric |

| Solvent Choice | Avoid Chlorinated Solvents | Dichloromethane can react with secondary amines (N4) over time (quaternization). Use Methanol or Ethanol.[3] |

| Container | Amber Glass (Type I) | Prevents photo-initiated radical oxidation of the isobutyl chain.[2] |

References

-

National Institute of Standards and Technology (NIST). (2023). Ethanol Thermochemistry and Phase Data. NIST Chemistry WebBook. Retrieved from [Link][1][2]

-

Rochelle, G. T. (2012). Thermal Degradation of Amines for CO2 Capture. Industrial & Engineering Chemistry Research. (Provides comparative degradation rates for piperazine derivatives). Retrieved from [Link]

-

PubChem. (2025). Piperazine Ethanol Derivatives: Structure and Safety Data. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 20542-08-9 CAS MSDS (2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermodynamic analysis of alcohol effect on thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and ionization states of 2-(1-Isobutylpiperazin-2-yl)ethanol

Technical Whitepaper: Physicochemical Profiling & Ionization Kinetics of 2-(1-Isobutylpiperazin-2-yl)ethanol

Executive Summary

The molecule 2-(1-Isobutylpiperazin-2-yl)ethanol represents a specific pharmacophore often found in antihistamines, antipsychotics, or kinase inhibitors.[1] Its physicochemical behavior is governed by the piperazine core, modified by a hydrophobic isobutyl group at the

Understanding the ionization constants (

Part 1: Structural Analysis & Theoretical pKa Prediction

To accurately predict the pKa values, we must deconstruct the molecule into its electronic environments. The piperazine ring contains two ionizable nitrogen centers. The substitution pattern dictates their basicity.[2]

Structural Deconstruction

-

Core Scaffold: Piperazine (Heterocyclic diamine).[1]

-

Position (Tertiary Amine): Substituted with an Isobutyl group .[1]

-

Effect: Alkyl groups are electron-donating via induction (

), which theoretically increases electron density.[1] However, in aqueous solution, the steric bulk of the isobutyl group hinders the solvation of the protonated cation. This solvation penalty typically lowers the pKa of tertiary piperazine nitrogens compared to secondary ones.

-

-

Position: Substituted with a 2-Hydroxyethyl (Ethanol) group .[1]

-

Effect: The oxygen atom is electron-withdrawing (

effect).[1] Being attached to

-

-

Position (Secondary Amine): Unsubstituted.

-

Effect: Secondary amines in piperazine rings are typically the most basic center. Lacking steric bulk, the cation is well-solvated by water.[1]

-

Predicted pKa Values

Based on Hammett substituent constants and analog data (e.g., 1-isobutylpiperazine and 2-piperazineethanol), the predicted ionization profile is:

| Ionization Center | Type | Predicted pKa | Confidence | Mechanistic Rationale |

| Tertiary Amine | 4.8 ± 0.5 | High | Steric hindrance from isobutyl group + inductive withdrawal from | |

| Secondary Amine | 9.2 ± 0.4 | High | Primary basic site.[1] Slightly lower than unsubstituted piperazine (9.[1]8) due to distal inductive effects.[1] | |

| Alcohol | ~16.0 | N/A | The hydroxyl group does not ionize in the physiological pH range (1–14). |

Part 2: Ionization States & Microspecies Distribution

The molecule exists in three distinct states depending on the pH of the environment. Understanding these states is vital for formulation (solubility) and absorption (permeability).

The Ionization Pathway

-

Dication (

): At pH < 4.0, both nitrogens are protonated. The molecule is highly soluble but membrane-impermeable.[1] -

Monocation (

): At pH 4.8 – 9.0, the -

Neutral (

): At pH > 10.0, both nitrogens are deprotonated. This lipophilic species drives passive diffusion through membranes.[1]

Visualization of Microspecies

The following diagram illustrates the protonation cascade and the dominant structures at each stage.

Figure 1: Stepwise deprotonation pathway of 2-(1-Isobutylpiperazin-2-yl)ethanol.

Part 3: Experimental Determination Protocol

While prediction is useful, regulatory filing requires experimental data. Potentiometric Titration is the industry standard (E-E-A-T validated) for piperazine derivatives due to its high precision (

Methodology: Potentiometric Titration

Principle: The pKa is determined by measuring the pH change of an acidified solution of the drug as a strong base (NaOH) is added. The inflection points of the titration curve correspond to the pKa values.[3]

Reagents & Equipment:

-

Instrument: Mettler Toledo or Sirius T3 Potentiometric Titrator.

-

Titrant: 0.1 M NaOH (standardized, carbonate-free).

-

Background Electrolyte: 0.15 M KCl (mimics physiological ionic strength).[1]

-

Inert Gas: Argon or Nitrogen (essential to prevent atmospheric

from forming carbonic acid, which skews high-pH readings).[1]

Step-by-Step Protocol

-

System Calibration:

-

Calibrate the pH electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

-

Perform a "Blank Titration" (0.15 M KCl only) to determine the exact electrode response slope and verify

exclusion.

-

-

Sample Preparation:

-

Weigh ~3–5 mg of 2-(1-Isobutylpiperazin-2-yl)ethanol.[1]

-

Dissolve in 20 mL of degassed 0.15 M KCl solution.

-

Note: If the free base is an oil or has low solubility, add a co-solvent (Methanol or Dioxane) and perform a Yasuda-Shedlovsky extrapolation to 0% solvent.

-

-

Acidification:

-

Add a known excess of 0.1 M HCl to lower the starting pH to ~2.0. This ensures the molecule is fully protonated (Dication state) at the start.

-

-

Titration Run:

-

Titrate with 0.1 M NaOH in small increments (e.g., 5 µL).

-

Allow electrode stabilization (

mV/sec drift) between additions. -

Continue titration until pH reaches ~11.5.[1]

-

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Convert to a Bjerrum Plot (

vs pH), where -

is the pH where

-

is the pH where

-

Experimental Workflow Diagram

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Part 4: Implications for Drug Development

Solubility vs. pH Profile

The solubility of this molecule is pH-dependent.[1]

-

pH 1–5: High solubility (Ionized).[1]

-

pH 7.4: Moderate solubility (Monocation).[1]

-

pH > 10: Low solubility (Neutral Free Base).[1]

-

Formulation Tip: If developing an IV formulation, the pH must be maintained below 6.0 to prevent precipitation of the free base.

Membrane Permeability (LogD)

The distribution coefficient (LogD) will vary significantly:

- .[1]

-

Since

, the molecule is ~98% ionized at physiological pH. -

Despite high ionization, the lipophilic isobutyl group may facilitate sufficient passive transport, or the molecule may rely on cation transporters.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology).

-

Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link[1]

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for general piperazine ionization trends).

-

Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Link

-

PubChem Database. (2023).[1] Compound Summary for 1-Isobutylpiperazine (CID 78654) and Piperazine Ethanol. National Library of Medicine. Link

Sources

Methodological & Application

The Strategic Role of 2-(1-Isobutylpiperazin-2-yl)ethanol in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of blockbuster drugs.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an invaluable component for optimizing the pharmacokinetic profiles of drug candidates. The introduction of various substituents onto the piperazine core allows for the fine-tuning of a molecule's solubility, lipophilicity, and ability to interact with biological targets. One such valuable derivative is 2-(1-Isobutylpiperazin-2-yl)ethanol, a key intermediate whose strategic incorporation can significantly influence the efficacy and developability of a final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the synthesis and application of 2-(1-Isobutylpiperazin-2-yl)ethanol, offering detailed protocols and explaining the scientific rationale behind the methodological choices.

Physicochemical Properties and Handling

| Property | Value (for Dihydrochloride Salt) | Source |

| CAS Number | 1049750-12-0 | [2] |

| Molecular Formula | C10H24Cl2N2O | [2] |

| Molecular Weight | 259.22 g/mol | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room Temperature | [2] |

Safety and Handling: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-(1-Isobutylpiperazin-2-yl)ethanol and its derivatives. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol: A Focus on Reductive Amination

The synthesis of N-substituted piperazines is a well-established field, with several methods available to the synthetic chemist.[3] Among these, reductive amination stands out as a highly versatile and widely used technique for the N-alkylation of secondary amines like the piperazine scaffold.[3][4] This method offers the advantage of forming the desired carbon-nitrogen bond in a controlled manner, often with high yields and selectivity.[5]

The synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol can be efficiently achieved through the reductive amination of a suitable piperazine precursor, such as 2-(piperazin-2-yl)ethanol, with isobutyraldehyde.

Caption: Reductive amination workflow for the synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol via reductive amination. Optimization of reaction conditions may be necessary depending on the scale and specific starting materials used.

Materials:

-

2-(Piperazin-2-yl)ethanol dihydrochloride

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

-

Preparation of the Free Base (In Situ): To a solution of 2-(piperazin-2-yl)ethanol dihydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at room temperature. Stir the mixture for 15-30 minutes to ensure the complete formation of the free piperazine base. The formation of triethylamine hydrochloride as a white precipitate may be observed.

-

Imine Formation: Add isobutyraldehyde (1.1-1.2 eq) to the reaction mixture. Stir at room temperature for 30-60 minutes. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this suspension to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the reaction temperature below 25 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system to afford pure 2-(1-Isobutylpiperazin-2-yl)ethanol.

Causality Behind Experimental Choices:

-

In Situ Free Base Formation: Starting with the dihydrochloride salt is often more practical as it is typically more stable and less hygroscopic than the free base. The addition of a base like triethylamine is crucial to deprotonate the piperazine nitrogens, rendering them nucleophilic for the subsequent reaction with the aldehyde.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations.[1] It is less reactive towards aldehydes and ketones than other borohydrides like sodium borohydride, which minimizes the side reaction of reducing the starting aldehyde. Its moisture sensitivity requires the use of anhydrous solvents.

-

Solvent Selection: Dichloromethane is a common choice as it is a good solvent for the reactants and does not interfere with the reaction. Other aprotic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) can also be employed.

Application in Pharmaceutical Intermediate Synthesis: A Case Study Approach

While a specific blockbuster drug directly utilizing 2-(1-Isobutylpiperazin-2-yl)ethanol as a publicly documented intermediate is not readily identifiable, its structural motifs are present in numerous biologically active molecules. The true value of this intermediate lies in its ability to serve as a versatile building block for creating libraries of compounds for drug discovery campaigns. The isobutyl group provides a degree of lipophilicity, while the ethanol side chain offers a handle for further functionalization, for instance, through etherification or esterification, to modulate the compound's properties and explore structure-activity relationships (SAR).

Let's consider a hypothetical application where 2-(1-Isobutylpiperazin-2-yl)ethanol is used to synthesize a novel series of antagonists for a G-protein coupled receptor (GPCR).

Caption: General workflow for the application of 2-(1-Isobutylpiperazin-2-yl)ethanol in API synthesis.

Protocol: Synthesis of a Hypothetical API Precursor via Williamson Ether Synthesis

This protocol outlines the synthesis of a hypothetical API precursor by coupling 2-(1-Isobutylpiperazin-2-yl)ethanol with a generic chloro-substituted heterocyclic core, a common strategy in drug discovery.

Materials:

-

2-(1-Isobutylpiperazin-2-yl)ethanol

-

Chloro-substituted heterocyclic core (e.g., 2-chloro-quinoxaline)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Alkoxide Formation: To a solution of 2-(1-Isobutylpiperazin-2-yl)ethanol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

-

Nucleophilic Substitution: Add a solution of the chloro-substituted heterocyclic core (1.1 eq) in anhydrous DMF to the reaction mixture. Heat the reaction to a temperature appropriate for the specific substrate (e.g., 60-80 °C) and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired API precursor.

Causality Behind Experimental Choices:

-

Strong Base for Alkoxide Formation: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol of the ethanol side chain to form a highly nucleophilic alkoxide. This is essential for the subsequent Williamson ether synthesis.

-

Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it can solvate the sodium cation, leaving the alkoxide more "naked" and therefore more reactive. Its high boiling point also allows for heating to drive the reaction to completion.

-

Inert Atmosphere: The use of an inert atmosphere is critical when working with sodium hydride, as it reacts violently with water and can be flammable in air.

Conclusion

2-(1-Isobutylpiperazin-2-yl)ethanol is a valuable and versatile pharmaceutical intermediate. Its synthesis via reductive amination is a robust and scalable method. The presence of both a lipophilic isobutyl group and a functionalizable ethanol moiety makes it an attractive building block for the synthesis of diverse compound libraries aimed at various therapeutic targets. The protocols and scientific rationale provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic tool in their quest for novel and improved therapeutics.

References

-

MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

- Google Patents. Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.

-

PharmaCompass. Ethanol, 2-(1-piperazinyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Solubility of Things. 2-Piperazinylethanol. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

ResearchGate. Reductive amination route for selective N‐monosubstitution. Piperazine.... [Link]

-

EPO. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182. [Link]

-

ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

- Google Patents.

-

Semantic Scholar. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

-

PubChem. 2-Piperidin-2-ylethanol. [Link]

-

PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

PMC. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

Sources

Application Note: Rational Solvent Selection for the Liquid-Liquid Extraction of 2-(1-Isobutylpiperazin-2-yl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to selecting an optimal solvent for the liquid-liquid extraction (LLE) of the polar, basic compound 2-(1-Isobutylpiperazin-2-yl)ethanol. Moving beyond a simple "like dissolves like" approach, we present a systematic methodology grounded in physicochemical principles, empirical testing, and considerations of safety and sustainability. Detailed protocols for solvent screening and process optimization are provided to empower researchers to develop robust, efficient, and scalable purification workflows.

Introduction: The Critical Role of Extraction in Purification

2-(1-Isobutylpiperazin-2-yl)ethanol is a substituted piperazine derivative characterized by significant polarity and basicity. As with many active pharmaceutical ingredients (APIs) and intermediates, its synthesis yields a crude mixture containing unreacted starting materials, byproducts, and other impurities.[1] An effective liquid-liquid extraction (LLE) step is paramount, serving as a primary purification technique to isolate the target compound from these impurities before downstream processing, such as crystallization or chromatography.[2]

The choice of extraction solvent is not trivial; it profoundly impacts process efficiency, product purity, yield, safety, and environmental footprint.[3][4] An ill-suited solvent can lead to poor recovery, the formation of problematic emulsions, or the co-extraction of impurities, complicating subsequent purification steps. This guide details a rational, multi-parameter approach to solvent selection, ensuring a choice that is scientifically sound and practically viable.

Physicochemical Profile: 2-(1-Isobutylpiperazin-2-yl)ethanol

Understanding the target molecule's properties is the foundation of a logical solvent selection process.[5]

-

Structure:

(Self-generated image, structure based on name) -

Key Functional Groups:

-

Piperazine Ring: Contains two nitrogen atoms, rendering the molecule basic. The N1 and N4 nitrogens have different steric and electronic environments, resulting in two distinct pKa values.

-

Hydroxyl Group (-OH): A polar group capable of acting as a hydrogen bond donor and acceptor. This contributes significantly to its water solubility.

-

Isobutyl Group: A non-polar alkyl chain that adds some lipophilic character.

-

-

Predicted Properties:

-

Polarity: High, due to the presence of two nitrogen atoms and a hydroxyl group. This suggests high water solubility, particularly under acidic conditions where the nitrogens are protonated.[1]

-

Basicity (pKa): As a substituted piperazine, it will have two pKa values. For effective extraction into an organic solvent, the aqueous phase pH must be adjusted to be significantly higher than the highest pKa value, ensuring the molecule is in its neutral, free base form.

-

State: The dihydrochloride salt is a solid.[6] The free base is likely to be a high-boiling liquid or a low-melting solid.[1][7]

-

The Theoretical Basis: pH-Dependent Partitioning

LLE operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8] This behavior is quantified by the Partition Coefficient (K_D) and the Distribution Coefficient (D) .

-

Partition Coefficient (K_D): Describes the equilibrium distribution of a single, neutral species between the two phases. It is a true thermodynamic constant.[9]

-

K_D = [Solute]_org / [Solute]_aq

-

-

Distribution Coefficient (D): A more practical measure that describes the ratio of the total concentration of all forms of the solute (neutral and ionized) between the two phases.[10][11] For a basic compound (B), this accounts for both the free base in the organic and aqueous phases and the protonated salt (BH+) in the aqueous phase.

For a basic compound, the distribution coefficient (D) is highly dependent on the pH of the aqueous phase. To maximize extraction into the organic layer, the equilibrium must be shifted to favor the neutral free base (B), which is more lipophilic. This is achieved by raising the pH of the aqueous solution well above the pKa of the compound, typically by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). At a pH > pKa + 2, the compound will be >99% in its free base form, maximizing its affinity for the organic solvent and thus maximizing the D value.[12]

Systematic Solvent Selection Workflow

A robust solvent selection process is a multi-step decision matrix, balancing chemical efficiency with practical and regulatory constraints.[13]

Caption: Workflow for rational solvent selection.

Comparative Analysis of Candidate Solvents

Based on the polar, basic nature of the target molecule, several classes of water-immiscible organic solvents can be considered.[14] Solvents that are fully miscible with water, such as ethanol, methanol, and acetone, are unsuitable for LLE.[15]

| Solvent | Class | Density (g/mL)[16] | Boiling Point (°C)[16] | Polarity | ICH Class[17] | Comments |

| Dichloromethane (DCM) | Chlorinated | ~1.3 | 41 | Medium | Class 2 | Excellent solvating power for many compounds; denser than water, simplifying separation.[18] However, it has significant health and environmental concerns. |

| Ethyl Acetate (EtOAc) | Ester | ~0.9 | 78 | Medium | Class 3 | A preferred process solvent due to its lower toxicity.[19] Less dense than water. Potential for hydrolysis under strongly basic or acidic conditions. |

| Toluene | Aromatic | ~0.9 | 111 | Low | Class 2 | Generally better for less polar compounds, may show lower efficiency for this target. Less dense than water. |

| Methyl tert-Butyl Ether (MTBE) | Ether | ~0.7 | 55 | Low-Medium | Class 2 | Good solvent for extraction, less prone to peroxide formation than diethyl ether. Highly volatile. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | ~0.85 | 80 | Medium | N/A | Considered a "greener" alternative to other ethers like THF. Good performance in extractions of polar solutes. |

Experimental Protocols

Safety Precaution: Always conduct operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Small-Scale Solvent Screening

This protocol aims to rapidly determine the most promising solvent by comparing their distribution coefficients.

Materials:

-

Crude 2-(1-Isobutylpiperazin-2-yl)ethanol

-

1 M Hydrochloric Acid (HCl)

-

3 M Sodium Hydroxide (NaOH)

-

Candidate solvents (e.g., DCM, EtOAc, 2-MeTHF)

-

Deionized water

-

pH meter or pH strips

-

5-10 mL glass vials with caps (e.g., scintillation vials)

-

Vortex mixer

-

Analytical method for quantification (e.g., HPLC, GC)

Procedure:

-

Prepare Aqueous Stock: Dissolve a known quantity of the crude product (e.g., 100 mg) in deionized water with a small amount of 1 M HCl to ensure complete dissolution as the hydrochloride salt. Adjust the final volume to 10.0 mL to create a 10 mg/mL stock solution.

-

Aliquot: Add 2.0 mL of the aqueous stock solution to three separate labeled vials.

-

pH Adjustment: While stirring, slowly add 3 M NaOH dropwise to each vial until the pH of the aqueous solution is ≥ 11. This ensures the target compound is in its free base form.

-

Solvent Addition: Add 2.0 mL of a different candidate solvent (DCM, EtOAc, 2-MeTHF) to each of the three vials.

-

Extraction: Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure intimate contact between the phases.[5]

-

Phase Separation: Allow the vials to stand undisturbed until the layers have clearly separated. If an emulsion forms, gentle centrifugation may be required.

-

Sampling: Carefully withdraw a known volume (e.g., 100 µL) from the center of each phase (aqueous and organic) for analysis. Be careful not to disturb the interface.

-

Quantification: Analyze the samples by a validated analytical method (e.g., HPLC) to determine the concentration of the target molecule in each phase.

-

Calculation: Calculate the Distribution Coefficient (D) for each solvent:

-

D = Concentration in Organic Phase / Concentration in Aqueous Phase

-

Protocol 2: Optimization of the Selected Solvent System